
5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or receptors in the body, which could lead to a reduction in blood pressure or the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide has a number of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models, and may have potential as an antihypertensive agent in humans. Additionally, the compound has been shown to have potential as a treatment for cardiovascular diseases and cancer, although further research is needed to fully understand its effects.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide in lab experiments is that it has been shown to have potential as an antihypertensive agent and a treatment for cardiovascular diseases and cancer. However, one limitation is that the compound's mechanism of action is not fully understood, which may make it difficult to design experiments that can fully explore its potential applications.
Future Directions
There are a number of future directions that could be explored in relation to 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide. One potential direction is to conduct further research into the compound's mechanism of action, which could help to identify potential new applications for the compound. Additionally, future research could focus on optimizing the synthesis method for the compound, which could help to make it more accessible for scientific research. Finally, future research could explore the potential use of the compound in combination with other drugs or therapies, which could help to enhance its effectiveness as a treatment for various diseases.
Synthesis Methods
The synthesis of 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This compound is then reacted with 1-(p-tolyl)-1H-tetrazole-5-carbaldehyde in the presence of a base to form the intermediate product. The final product is obtained by reacting the intermediate with N-methyl-4-piperidone.
Scientific Research Applications
5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been shown to have potential as an antihypertensive agent, as well as a potential treatment for cardiovascular diseases and cancer.
properties
IUPAC Name |
5-chloro-2-methoxy-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-11-3-6-13(7-4-11)23-16(20-21-22-23)10-19-17(24)14-9-12(18)5-8-15(14)25-2/h3-9H,10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMSPABVOJOBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



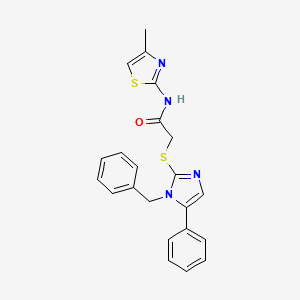
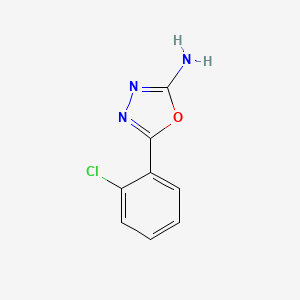
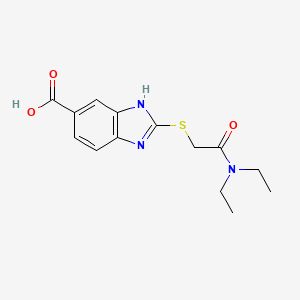
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2824563.png)
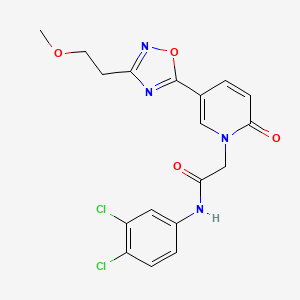
![1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine](/img/structure/B2824566.png)
![tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B2824567.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2824568.png)
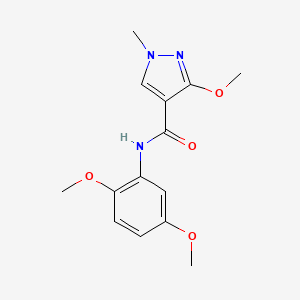
![N-([2,2'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2824573.png)

![2-(cyclopentylthio)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2824576.png)